2-[(Pentan-3-ylidene)amino]ethan-1-amine
Description
2-[(Pentan-3-ylidene)amino]ethan-1-amine is a secondary amine featuring an imine (Schiff base) group derived from pentan-3-one and ethane-1,2-diamine. Its structure comprises a five-carbon aliphatic chain with a double bond at the 3-position (pentan-3-ylidene) linked to the amino group of ethan-1-amine.
Properties
CAS No. |
144776-19-2 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
2-(pentan-3-ylideneamino)ethanamine |
InChI |
InChI=1S/C7H16N2/c1-3-7(4-2)9-6-5-8/h3-6,8H2,1-2H3 |
InChI Key |
PYQOYEMNVGCIQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCCN)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pentan-3-ylidene)amino]ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of pentan-3-one with ethan-1-amine under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst to facilitate the formation of the imine bond between the carbonyl group of pentan-3-one and the amino group of ethan-1-amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced catalytic systems to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(Pentan-3-ylidene)amino]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethanamines with various functional groups.
Scientific Research Applications
2-[(Pentan-3-ylidene)amino]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[(Pentan-3-ylidene)amino]ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The imine group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethan-1-amine derivatives vary based on substituents attached to the amino group. Key comparisons include:
Physicochemical Properties
- Lipophilicity : The pentan-3-ylidene group in the target compound increases lipophilicity compared to polar substituents like nitro (logP ~1.5) or methoxy (logP ~1.8) groups. This enhances membrane permeability, critical for drug candidates .
- Stability : Imine bonds are pH-sensitive, hydrolyzing to primary amines under acidic conditions. This contrasts with stable sulfonamides (e.g., ) or halogenated aromatics (e.g., NBOMe derivatives in ).
- Melting Points: Aliphatic derivatives (e.g., target compound) typically exhibit lower melting points than aromatic analogs. For example, quinolineaminoethanols with trifluoromethyl groups melt at 154–162°C , whereas imines may remain liquid at room temperature.
Research Findings and Challenges
- Efficiency : Imine-containing compounds often exhibit moderate synthetic yields (e.g., 31–49% in ), necessitating optimization.
- Biological Activity : Aromatic substituents (e.g., indole in 5-methoxytryptamine ) enhance receptor binding, whereas aliphatic groups may prioritize metabolic stability.
- Toxicity: NBOMe derivatives’ neurotoxicity contrasts with the unknown safety profile of the target compound, highlighting the need for toxicological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
